1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining an indole core with a pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the pyrazole group through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to scale up the synthesis efficiently .
Chemical Reactions Analysis
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. .
Scientific Research Applications
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-BENZYL-N~5~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole core structure and may exhibit similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole moiety may have comparable chemical properties and reactivity.
Benzyl-substituted compounds: These compounds feature a benzyl group and may have similar synthetic routes and applications
Properties
IUPAC Name |
1-benzyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,3-dimethylindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-16-17(2)28(15-19-8-6-5-7-9-19)23-11-10-20(12-22(16)23)24(29)25-13-21-14-26-27(4)18(21)3/h5-12,14H,13,15H2,1-4H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHCHJLLXFSIFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC3=C(N(N=C3)C)C)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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